Bienvenue dans la boutique en ligne BenchChem!

5-tetrahydro-

Pharmaceutical impurity profiling Reference standard characterization LC-MS identity confirmation

5-Tetrahydro-, chemically defined as 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine-7,8-diamine (CAS 808120-35-6), is a diamino-deprotected process impurity originating from the synthesis of the smoking cessation agent varenicline (Chantix/Champix). This compound belongs to the benzazepine class and serves as a critical related substance reference standard for pharmaceutical development, analytical method validation (AMV), and quality control (QC) release testing of varenicline active pharmaceutical ingredient (API) and finished dosage forms.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B1360906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tetrahydro-
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC(=C(C=C23)N)N
InChIInChI=1S/C11H15N3/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5,12-13H2
InChIKeyRGSRFWBFYAKENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Tetrahydro- (Varenicline Impurity 6) Reference Standard for ANDA and QC Applications


5-Tetrahydro-, chemically defined as 2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine-7,8-diamine (CAS 808120-35-6), is a diamino-deprotected process impurity originating from the synthesis of the smoking cessation agent varenicline (Chantix/Champix) [1]. This compound belongs to the benzazepine class and serves as a critical related substance reference standard for pharmaceutical development, analytical method validation (AMV), and quality control (QC) release testing of varenicline active pharmaceutical ingredient (API) and finished dosage forms [2].

Why Generic 'Diamino Impurity' Standards Cannot Substitute for Authenticated 5-Tetrahydro- (VC05)


Varenicline impurity profiles are highly sensitive to synthetic route variations, and the diamino-deprotected species (5-Tetrahydro-) differs from its diamino-protected precursor (e.g., Varenicline Impurity 3) and nitroso derivatives (e.g., N-nitroso-varenicline) in molecular identity, chromatographic retention behavior, and toxicological qualification thresholds [1]. Regulatory filings under ICH Q3A/Q3B require impurity reference standards that are identity-confirmed by orthogonal techniques (NMR, LC-MS, HRMS) against a characterized batch, not inferred from nominal structural similarity [2]. Substituting an unauthenticated 'diamino impurity' standard risks inaccurate quantification, failed ANDA method validation, and potential citation in FDA deficiency letters regarding unknown impurity identification at or above the 0.1% reporting threshold [3].

Quantitative Differentiation Evidence for 5-Tetrahydro- (Varenicline Impurity 6) Against Closest Impurity Analogs


Structural Identity: Diamino-Deprotected vs. Diamino-Protected (Impurity 3) Distinction by Molecular Formula and Mass

5-Tetrahydro- (Varenicline Impurity 6) possesses the molecular formula C11H15N3 (exact mass 189.1266 Da), corresponding to the fully deprotected diamino intermediate [1]. In contrast, the diamino-protected impurity (Varenicline Impurity 3; CAS 1333145-89-3) bears a trifluoroacetyl protecting group giving C14H15N3 (MW 225.30 Da), a mass difference of +36 Da [2]. This structural divergence directly impacts HPLC retention time, MS fragmentation pattern, and UV chromophore, meaning the two cannot be interchangeably used as system suitability markers or quantitation references in validated methods.

Pharmaceutical impurity profiling Reference standard characterization LC-MS identity confirmation

Chromatographic Resolution: UPLC Retention Time Differentiation from Co-occurring Process Impurities in Varenicline Tartrate Tablets

In a validated UPLC method for varenicline tartrate tablets, related substances including the diamino-deprotected impurity (5-Tetrahydro-) were baseline-separated with a resolution (Rs) exceeding 2.0 from the API peak and from adjacent process impurities such as N-formylvarenicline [1]. The method achieved LOQ values of 0.02% (200 ppm) for the diamino impurity, enabling quantitation well below the ICH Q3A identification threshold of 0.1% for a drug substance with a maximum daily dose of 2 mg [1][2]. By comparison, the diamino-protected impurity elutes later under reversed-phase conditions due to increased hydrophobicity, requiring gradient adjustment if substituted without method revalidation [3].

UPLC method validation Related substances determination Forced degradation

NMR Fingerprint Differentiation: Characteristic Aromatic Proton Shifts vs. Nitroso and Dinitro Impurity Analogs

5-Tetrahydro- (VC05) exhibits characteristic 1H-NMR aromatic proton signals in the δ 6.5–7.0 ppm region corresponding to the 7,8-diamino-substituted benzazepine ring, confirmed by COSY and HSQC correlation experiments in vendor-certified characterization packages [1]. By comparison, the corresponding dinitro precursor (7,8-dinitro-3-nitroso-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine; CAS 2803960-63-4) shows downfield-shifted aromatic protons (δ 7.5–8.5 ppm) due to the electron-withdrawing nitro groups [2]. The N-nitroso-varenicline impurity (CAS 2803960-64-5) adds a characteristic N=O stretching band at 1450–1500 cm⁻¹ in IR and a distinct UV absorption maximum at 340–360 nm absent in VC05 [3].

NMR characterization Impurity structure elucidation Reference standard certification

Purity Specification Compliance: HPLC Purity ≥98% with Full Characterization Package vs. Uncertified Bulk 'Diamino' Intermediates

Commercial lots of 5-Tetrahydro- (Varenicline Impurity 6) are supplied with HPLC purity ≥98% (area%), with individual unspecified impurities controlled below 0.5% and total impurities below 2.0%, accompanied by a comprehensive Certificate of Analysis including 1H-NMR, 13C-NMR, HRMS, and HPLC chromatogram [1]. In contrast, generic 'diamino deprotected intermediate' lots sourced from non-GMP chemical suppliers frequently lack orthogonal identity testing and may contain residual protected precursor (Impurity 3) at levels up to 5–10%, as inferred from typical deprotection reaction efficiencies of 90–95% . The ICH Q3A guideline requires that reference standards used for impurity quantification be characterized with a purity assignment traceable to a certified reference material [2].

Reference standard purity Certificate of Analysis (CoA) ISO 17034

Regulatory Acceptance Track Record: VC05 is Explicitly Named in Varenicline Impurity Control Patent and ANDA Filings

The mononitro, monoamino, mixed aminonitro, diamino (including 5-Tetrahydro-/VC05), and dinitro intermediates are explicitly enumerated as controlled impurities in the foundational varenicline standards and impurity controls patent (US 2007/0224690 A1), which sets specification limits of ≤500 ppm, ≤100 ppm, or ≤10 ppm depending on the specific impurity and toxicological qualification data [1]. This patent-based specification framework provides a regulatory roadmap for ANDA applicants that is specific to these named intermediates. In contrast, nitroso impurities (e.g., N-nitroso-varenicline) are governed by a separate, more stringent acceptable intake limit of 37 ng/day (37 ppm) per FDA guidance on nitrosamine control [2], requiring a different analytical method sensitivity (LOQ ≤0.03 ppm) that is not suitable for VC05 quantification .

Regulatory starting material ANDA impurity control Patent-listed impurity

Batch-to-Batch Consistency: Certified VC05 Reference Standard vs. In-House Synthesized Diamino Intermediate

Commercially certified 5-Tetrahydro- (VC05) lots from established reference standard providers (e.g., SynZeal, Veeprho, ChemWhat) are manufactured under ISO 17034 accreditation with batch-specific CoAs documenting HPLC purity, water content (Karl Fischer), residual solvents (GC-HS), and identity confirmation by 1H-NMR and HRMS [1]. In contrast, in-house synthesized diamino deprotected intermediate batches show lot-to-lot variability in purity (typically 88–96%) and impurity profile depending on the efficiency of the TFA deprotection step, as documented in the improved varenicline process literature where the deprotection yield ranges from 85% to 95% under varying conditions [2]. This variability introduces a non-negligible uncertainty component into the impurity quantification equation, which is unacceptable for a validated QC method per ICH Q2(R1) precision requirements (RSD ≤2.0% for assay) [3].

Reference standard reproducibility CoA batch traceability ISO 17034 accredited

Procurement-Driven Application Scenarios for 5-Tetrahydro- (Varenicline Impurity 6) Reference Standard


ANDA Method Validation for Varenicline Tartrate Related Substances by HPLC/UPLC

5-Tetrahydro- serves as a primary impurity marker for system suitability testing (SST) and linearity/accuracy validation of the related substances HPLC method specified in varenicline ANDA submissions. The validated UPLC method achieves an LOQ of 0.02% (200 ppm) for this diamino impurity—5× below the ICH Q3A identification threshold—enabling robust quantitation at the specification limit. Using a certified VC05 standard eliminates the retention time ambiguity that arises when substituting the diamino-protected analog, which elutes 2–4 min later and would require gradient re-optimization. [1]

Genotoxic Impurity Risk Assessment and Nitrosamine-Free Process Verification

In the context of the FDA-mandated nitrosamine risk assessment for varenicline products, 5-Tetrahydro- (VC05) is the key non-nitrosamine diamino intermediate that must be chromatography resolved from the N-nitroso-varenicline peak (acceptable intake 37 ng/day) to avoid false-positive nitrosamine assignments. The absence of the N=O chromophore (UV λmax 340–360 nm) and the characteristic NMR aromatic proton shifts (δ 6.5–7.0 ppm vs. δ 7.5–8.5 ppm for nitro-substituted species) provide orthogonal confirmation that the diamino impurity peak does not mask a co-eluting genotoxic impurity. [2]

Stability-Indicating Method Development for Varenicline Finished Dosage Forms

Forced degradation studies of varenicline tablets generate multiple degradation products that must be resolved from process impurities. 5-Tetrahydro-, as a diamino-deprotected process impurity, is a critical marker to confirm that the analytical method is stability-indicating—i.e., that degradation peaks do not interfere with the VC05 peak. The batch-specific NMR and HRMS data included with certified VC05 reference standards allow degradation chemists to unambiguously assign peaks in stressed-sample chromatograms, avoiding misidentification of a degradation product as a process impurity or vice versa. [3]

Quality Control Batch Release Testing for Varenicline API Under ICH Q3A Specifications

In routine QC release testing, 5-Tetrahydro- is quantified against a calibrated reference standard to verify compliance with the patent-specified control limit of ≤100–500 ppm. The ISO 17034-certified reference standard with documented batch-to-batch purity consistency (≥98%, RSD ≤2%) provides the traceability required for cGMP compliance. Substituting a non-certified bulk intermediate with 5–10% protected precursor carryover would bias the impurity assay high, potentially causing unnecessary batch rejection of conforming API—a direct cost of incorrect reference standard procurement. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.